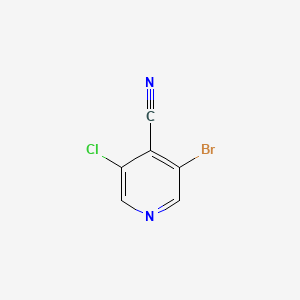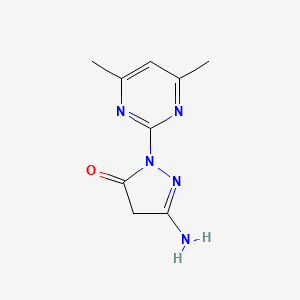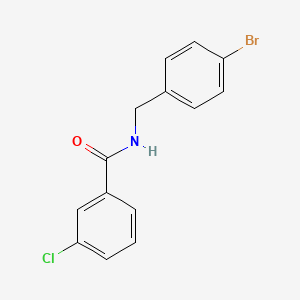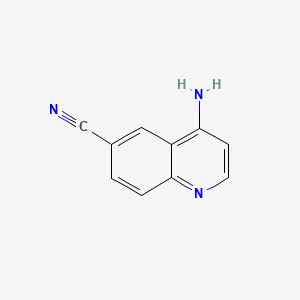
4-Aminoquinoline-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Aminoquinoline-6-carbonitrile is a chemical compound with the molecular formula C10H7N3 and a molecular weight of 169.186 . It is a type of 4-aminoquinoline, which is a form of aminoquinoline with the amino group at the 4-position of the quinoline .
Synthesis Analysis
A computational study based on the DFT/TD-DFT approach was performed to explore various properties of 6-aminoquinoline (6AQ), which is closely related to 4-Aminoquinoline-6-carbonitrile . El-Gamal et al. synthesized quinoline-carbonitrile derivatives and found them to be promising antibacterial lead compounds .Molecular Structure Analysis
The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6-aminoquinoline (6AQ) were explored . The LUMO and HOMO were localized on the entire molecule .Chemical Reactions Analysis
The mechanism of action of 4-aminoquinolines is characterized by the concentration of the drug in the digestive vacuole of the intraerythrocytic parasite . Various hypotheses have been advanced to explain the specificity of action on the parasite .Physical And Chemical Properties Analysis
The absorption and emission spectra of 6-aminoquinoline (6AQ) in solvents have been estimated by TD-DFT coupled with the PCM model and correlated with the available experimental results . Depending on the solvents, the computed absorption maxima of 6AQ were noticed between 327 nm – 340 nm .科学的研究の応用
Fluorescent Probes for Zinc Ion Detection
Research on derivatives of 8-aminoquinoline, which is structurally related to 4-aminoquinoline-6-carbonitrile, has shown that these compounds can be effective as fluorescent probes for zinc ion detection in environmental and biological contexts. The modification of 8-aminoquinoline molecules to improve water solubility and cell membrane permeability has enhanced their applicability as zinc sensor probes. These derivatives exhibit fast reactivity, good selectivity, and biocompatibility, making them promising tools for zinc ion analysis in biological systems (Mohamad et al., 2021).
Drug Repurposing and Anticancer Applications
Chloroquine and its derivatives, based on the 4-aminoquinoline scaffold, have been repurposed for the management of various diseases beyond their original use as antimalarials. Research has highlighted the biochemical properties of chloroquine that may be beneficial in anticancer therapy, particularly as a synergistic partner in combination chemotherapy. The exploration of structurally similar antimalarials and analogs could maximize the therapeutic value of 4-aminoquinolines in cancer treatment (Njaria et al., 2015).
Antiprotozoal Drug Development
The development of 8-aminoquinoline analogs, including those related to 4-aminoquinoline-6-carbonitrile, has focused on creating drugs with broader efficacy and reduced toxicity for treating protozoal infections. Efforts to derive new analogs have led to compounds like tafenoquine for malaria prophylaxis and sitamaquine for treating visceral leishmaniasis. These efforts illustrate the potential of 4-aminoquinoline derivatives in providing improved therapeutic options for protozoal diseases (Tekwani & Walker, 2006).
G6PD Deficiency and 8-Aminoquinoline Safety
The safety of 8-aminoquinoline drugs, including those structurally related to 4-aminoquinoline-6-carbonitrile, in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency has been a significant concern. Research into the field evaluation of quantitative G6PD diagnostics is crucial for the safe administration of these compounds, as G6PD deficiency can lead to severe hemolysis. This research underlines the importance of developing and implementing accurate diagnostic tools to ensure the safe use of 8-aminoquinoline-based drugs (Ley et al., 2017).
Safety And Hazards
将来の方向性
The future therapeutic value of 4-aminoquinoline and its derivatives is being considered . Recent medicinal chemistry campaigns have resulted in the development of short-chain chloroquine analogues (AQ-13), organometallic antimalarials (ferroquine), and the “fusion” antimalarial trioxaquine (SAR116242) .
特性
IUPAC Name |
4-aminoquinoline-6-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-7-1-2-10-8(5-7)9(12)3-4-13-10/h1-5H,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDGDEKVTJNURV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminoquinoline-6-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

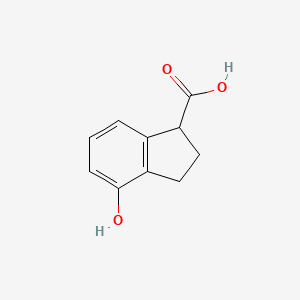
![Thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B567117.png)
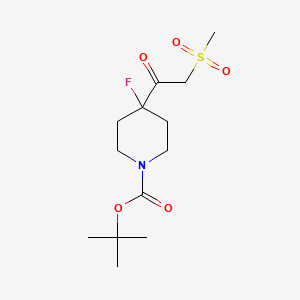
![4-Chloro-6-fluoro-1H-benzo[d]imidazole](/img/structure/B567119.png)
![tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B567122.png)
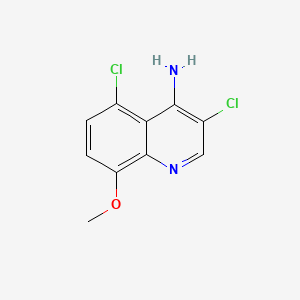
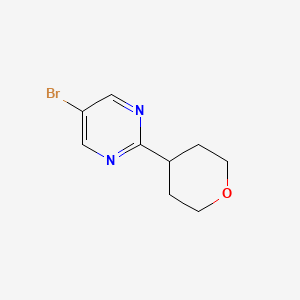
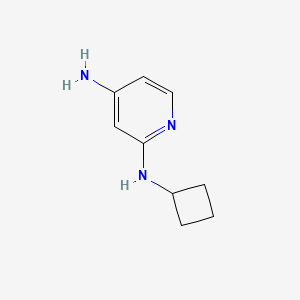
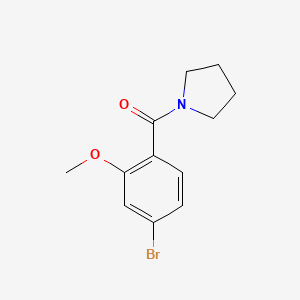
![Methyl-thieno[2,3-d]pyrimidin-2-yl-amine](/img/structure/B567128.png)
![[1,2,4]Triazolo[4,3-A]pyridine-7-carboxylic acid](/img/structure/B567131.png)
